molecular formula C17H20IN3O2 B5975931 2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol

2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol

Cat. No.: B5975931
M. Wt: 425.26 g/mol
InChI Key: UEUNMZPWWAXTGZ-UHFFFAOYSA-N
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Description

2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is a complex organic compound that features a phenol group substituted with iodine and methoxy groups, along with a piperazine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Piperazine Attachment: The piperazine ring can be attached to the phenol ring through a nucleophilic substitution reaction, often using a suitable leaving group.

    Pyridine Attachment: The pyridine moiety can be introduced by reacting the piperazine derivative with 2-chloropyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium thiolate or primary amines in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly for targeting neurological and psychiatric disorders.

    Biology: It serves as a probe for studying receptor-ligand interactions in biological systems.

    Industry: It is used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(prop-2-en-1-yl)phenol
  • 3-iodo-4-methoxy-pyridin-2-ylamine

Uniqueness

2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is unique due to its specific substitution pattern and the presence of both iodine and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-iodo-6-methoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20IN3O2/c1-23-15-11-13(10-14(18)17(15)22)12-20-6-8-21(9-7-20)16-4-2-3-5-19-16/h2-5,10-11,22H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUNMZPWWAXTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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